methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate
Description
Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate (CAS: 3663-79-4) is a chiral ester derivative of 1,4-benzodioxine, featuring a fused bicyclic aromatic system with a dioxane ring. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol and a single stereocenter at the 3R position . The compound’s structure is defined by the SMILES notation COC(=O)C1COc2ccccc2O1, highlighting the ester linkage at the 3-position of the benzodioxine ring . It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its rigid aromatic framework and stereochemical specificity .
Properties
CAS No. |
650597-67-4 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-12-10(11)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3/t9-/m1/s1 |
InChI Key |
SNLAAGHHNZECPE-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1COC2=CC=CC=C2O1 |
Canonical SMILES |
COC(=O)C1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method is the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used, but common products include ethers and amides.
Scientific Research Applications
Methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (3R)-2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Methyl 2-(2,3-Dihydro-1,4-Benzodioxine-2-Amido)-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate (CAS: 301694-42-8)
- Structure : Incorporates a benzothiophene moiety linked via an amide bond to the benzodioxine ring.
- This modification may improve binding to biological targets, such as enzymes or receptors .
- Applications : Likely explored for anticancer or antimicrobial activity due to the benzothiophene’s prevalence in bioactive molecules .
(3R)-3-(3-Hydroxy-3-Oxopropyl)-6-[(E)-[(2R)-2-Oxidanyl-2,3-Dihydroinden-1-ylidene]Methyl]-2,3-Dihydro-1,4-Benzodioxine-5-Carboxylic Acid (PDB ID: 5EY)
- Structure : Features a carboxylic acid group at position 5 and a hydroxy-oxopropyl substituent at position 3.
- The hydroxy-oxopropyl group introduces additional stereochemical complexity (two chiral centers) .
- Applications : Likely investigated for its role in enzyme inhibition or as a ligand in crystallography studies due to its high molecular weight (396.39 g/mol) and polar functional groups .
N-[[(3R)-2,3-Dihydro-1,4-Benzodioxin-3-yl]Methylcarbamothioyl]-4-Methyl-Benzamide
- Structure : Contains a thiourea (-NHCOS-) linkage and a 4-methylbenzamide group.
- Key Differences : The thiourea group enhances metal-binding properties, while the benzamide moiety may influence pharmacokinetics (e.g., metabolic stability) .
- Applications: Potential use in metal-chelating therapies or as a protease inhibitor scaffold .
Physicochemical Properties
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